Introduction: The Significance of the Aminobenzamide Scaffold
Introduction: The Significance of the Aminobenzamide Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzamide
Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 2,4-Diaminobenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectroscopic characteristics of the molecule. It offers not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their validation. The guide emphasizes the practical application of these properties in a research and development context, particularly in medicinal chemistry where the aminobenzamide scaffold is of significant interest.
2,4-Diaminobenzamide is an aromatic organic compound featuring a central benzene ring substituted with two amino groups and a carboxamide group. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity. The aminobenzamide moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes management and novel antimicrobial agents.[1][2] Understanding the fundamental physicochemical properties of this core structure is paramount for designing new derivatives, predicting their behavior in biological systems, and developing robust analytical methods.
This guide provides a foundational dataset and the methodologies required to assess the quality, behavior, and potential of 2,4-Diaminobenzamide and its analogues in a laboratory setting.
Molecular Identity and Core Properties
The identity and fundamental properties of a compound are the bedrock of all further investigation. These identifiers ensure consistency and reproducibility in research. While specific experimental data for 2,4-diaminobenzamide is sparse in publicly available literature, we can characterize it based on its structure and extrapolate from closely related analogues like 4-aminobenzamide.
| Property | Value / Description | Source |
| IUPAC Name | 2,4-diaminobenzamide | - |
| Molecular Formula | C₇H₉N₃O | - |
| Molecular Weight | 151.17 g/mol | - |
| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)N)N | - |
| CAS Number | 16866-63-4 | - |
Physical State and Appearance
Based on related compounds such as 4-aminobenzamide, 2,4-Diaminobenzamide is expected to be a crystalline solid at room temperature, likely appearing as an off-white to beige or light yellow powder.[3]
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. The melting point of the related compound, 4-aminobenzamide, is 181-183 °C.[3][4] The presence of an additional amino group in the 2-position could potentially influence crystal lattice packing and hydrogen bonding, which may lead to a different melting point for 2,4-diaminobenzamide.
Solubility Profile
Solubility is a cornerstone property in drug development, directly influencing bioavailability and formulation. The structural features of 2,4-Diaminobenzamide—two primary amine groups and a primary amide group—allow it to act as both a hydrogen bond donor and acceptor.
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Aqueous Solubility : The polar functional groups suggest moderate solubility in water. This solubility is expected to be highly pH-dependent. In acidic conditions, the protonation of the basic amino groups to form ammonium salts will significantly enhance aqueous solubility.[5]
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Organic Solvent Solubility : It is predicted to have good solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol), and limited solubility in non-polar solvents such as hexanes or toluene.[5][6] The solubility of 4-aminobenzamide has been experimentally determined in various solvents, showing it is most soluble in acetone and alcohols, and least soluble in water and acetate esters.[7]
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is dictated by its pKa values. 2,4-Diaminobenzamide has three key ionizable sites:
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Two Aromatic Amino Groups : These are basic. The pKa of aniline is ~4.6. The electron-withdrawing amide group will decrease the basicity (lower the pKa) of these amino groups.
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One Amide N-H Group : This proton is exceptionally weakly acidic, with a predicted pKa for the amide on 4-aminobenzamide being around 16.8, meaning it will not be deprotonated under normal physiological or experimental conditions.[3]
The basicity of the amino groups is critical, as it governs the molecule's charge state in different biological compartments, affecting membrane permeability and target binding.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics of 2,4-Diaminobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-Diaminobenzamide, typically dissolved in a solvent like DMSO-d₆:
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¹H NMR :
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Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (~6.0-7.5 ppm) and will show a distinct splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with each other.
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Amine Protons (-NH₂) : The two primary amine groups will likely appear as two separate broad singlets. Their chemical shift can be variable and is dependent on concentration and temperature.
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Amide Protons (-CONH₂) : The primary amide will show two distinct protons, often appearing as two separate broad singlets, due to restricted rotation around the C-N bond.
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-
¹³C NMR :
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Aromatic Carbons : Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the nitrogen atoms will be significantly shifted.
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Carbonyl Carbon (-C=O) : A characteristic signal for the amide carbonyl will appear downfield, typically in the range of 165-175 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key expected peaks for 2,4-Diaminobenzamide include:
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N-H Stretching (Amines and Amide) : A broad, multi-peak band in the region of 3100-3500 cm⁻¹. This complex band arises from the symmetric and asymmetric stretches of the two -NH₂ groups.
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C=O Stretching (Amide I Band) : A strong, sharp absorption peak typically found around 1650-1680 cm⁻¹. This is one of the most intense bands in the spectrum.[8]
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N-H Bending (Amide II Band) : A medium to strong band around 1600-1640 cm⁻¹, resulting from the in-plane bending of the amide N-H bond mixed with C-N stretching.[8]
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C=C Aromatic Stretching : Multiple sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide core is a chromophore. The two amino groups act as powerful auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzamide.[9] Expected λmax values would likely be in the 220-250 nm and 300-340 nm regions, corresponding to π → π* transitions within the conjugated aromatic system.
Experimental Workflows and Protocols
To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
General Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of 2,4-Diaminobenzamide.
Caption: Logical workflow for the systematic characterization of 2,4-Diaminobenzamide.
Protocol: Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility. The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solid.
Methodology:
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Preparation : Add an excess amount of 2,4-Diaminobenzamide to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.
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Equilibration : Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium between the dissolved and undissolved solid.
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Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved material. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of 2,4-Diaminobenzamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.[10]
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Relevance in Drug Discovery
The physicochemical properties of 2,4-Diaminobenzamide are not merely academic data points; they are critical predictors of its utility in a drug development context.
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Solubility and Permeability : These two properties are the pillars of the Biopharmaceutics Classification System (BCS). The pH-dependent solubility governed by the basic amino groups will directly impact where the compound is absorbed in the gastrointestinal tract.
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Target Binding : The hydrogen bond donor/acceptor capacity of the amine and amide groups is crucial for forming specific, high-affinity interactions with biological targets like enzyme active sites.
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Metabolic Stability : The amino groups are potential sites for metabolic transformation (e.g., N-acetylation, oxidation). Understanding the molecule's properties helps in designing analogues with improved metabolic stability.
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Formulation : Knowledge of solubility in various solvents is essential for developing viable formulations for both in vitro assays and in vivo administration.
The interplay between these properties determines the overall suitability of a chemical scaffold for further development.
Caption: Relationship between core physicochemical properties and drug development outcomes.
Conclusion
2,4-Diaminobenzamide is a chemically versatile and biologically relevant molecule. Its physicochemical profile—characterized by moderate, pH-dependent aqueous solubility, distinct basicity, and a rich spectroscopic signature—makes it an important building block for medicinal chemistry. The experimental protocols and foundational data provided in this guide serve as a reliable starting point for researchers aiming to exploit the potential of the aminobenzamide scaffold in the rational design of novel therapeutics and other advanced materials. Accurate characterization, guided by the principles outlined herein, is the first and most critical step in translating a chemical structure into a functional application.
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